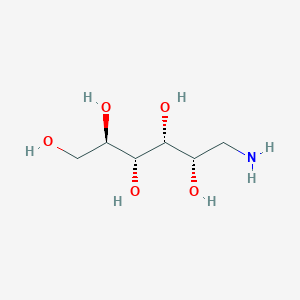

D-Glucamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-SLPGGIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032334 |

Source

|

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-43-7 |

Source

|

| Record name | Glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-deoxy-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Glucamine: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of D-Glucamine for researchers, scientists, and drug development professionals. It details its chemical structure, physicochemical properties, biological activities, and experimental protocols.

Chemical Structure and Identification

This compound, an amino sugar derived from glucose, is characterized by a hexane (B92381) backbone with five hydroxyl groups and a primary amine at the C-1 position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol[1] |

| CAS Number | 488-43-7[1][2] |

| Molecular Formula | C6H15NO5[1][2] |

| SMILES | C(--INVALID-LINK--O)O)O">C@@HO)N[1] |

| InChI Key | SDOFMBGMRVAJNF-SLPGGIOYSA-N[2] |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, cool place.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 181.19 g/mol [1][2] |

| Melting Point | 126-128 °C (decomposes)[2] |

| Boiling Point | 419.1 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in water.[2] |

| pKa | 9.33 (Predicted) |

| Appearance | White to off-white crystalline solid[1] |

Biological Activity and Signaling Pathways

While research on this compound's specific biological roles is ongoing, studies on its close analog, D-glucosamine, provide significant insights. D-glucosamine has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting potential anti-tumor applications.[3] One of the key pathways implicated is the inhibition of the p70S6K signaling cascade, which is crucial for protein synthesis and cell growth.[1]

Below is a diagram illustrating the proposed signaling pathway for D-glucosamine-induced apoptosis.

Experimental Protocols

Synthesis of this compound from D-Glucose (Reductive Amination)

This protocol describes a general method for the synthesis of this compound from D-glucose via reductive amination.

Materials:

-

D-glucose

-

Ammonia (B1221849) (aqueous solution)

-

Raney Nickel or other suitable catalyst

-

Hydrogen gas

-

Methanol

-

Ethanol

-

Deionized water

Procedure:

-

Schiff Base Formation: Dissolve D-glucose in methanol. Add an excess of aqueous ammonia to the solution. Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base (glucosylamine).

-

Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure hydrogenation vessel. Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 50-70 °C.

-

Maintain the reaction under stirring for 12-24 hours, monitoring the uptake of hydrogen.

-

Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude this compound from an ethanol/water mixture to yield the purified product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of this compound.

Instrumentation:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

-

Amino-based column (e.g., Aminex HPX-87H)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column Temperature: 30-40 °C

-

Flow Rate: 0.5-1.0 mL/min

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Experimental Workflow in Drug Development

The development of a new drug candidate involving a scaffold like this compound follows a structured workflow from initial discovery to preclinical studies.

This workflow begins with identifying a biological target. Subsequently, a library of this compound derivatives is synthesized and screened for activity. Promising "hits" are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. The most promising candidate then undergoes preclinical testing to assess its efficacy and safety in animal models before an Investigational New Drug (IND) application can be filed to initiate human clinical trials.

References

An In-depth Technical Guide to the Synthesis of D-Glucamine: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucamine, an amino sugar alcohol of significant interest in the pharmaceutical and chemical industries, serves as a versatile precursor for the synthesis of various bioactive molecules and specialty chemicals. Its production is primarily centered around the chemical and biocatalytic transformation of abundant monosaccharides. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, with a focus on catalytic hydrogenation and reductive amination of D-glucose, as well as biocatalytic routes from D-glucosamine. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (1-amino-1-deoxy-D-glucitol) is a derivative of sorbitol where the hydroxyl group at the C-1 position is replaced by an amino group. Its structural features, including chirality and the presence of multiple hydroxyl groups and a primary amine, make it a valuable building block in organic synthesis. It is a key intermediate in the production of N-methyl-D-glucamine (meglumine), a widely used excipient in pharmaceuticals for forming soluble salts with acidic drugs. Furthermore, this compound and its derivatives are explored for their potential applications in areas such as contrast agents, surfactants, and chiral auxiliaries.

The synthesis of this compound predominantly relies on the modification of readily available and inexpensive monosaccharide precursors, namely D-glucose and its amino derivative, D-glucosamine. The choice of synthesis pathway often depends on factors such as desired yield and purity, scalability, and environmental considerations. This guide will delve into the principal methods of this compound synthesis, providing detailed procedural insights and performance metrics.

Core Synthesis Pathways

The primary routes for the industrial and laboratory-scale synthesis of this compound involve the chemical transformation of D-glucose or the biocatalytic conversion of D-glucosamine.

Chemical Synthesis from D-Glucose

D-glucose, an abundant and cost-effective monosaccharide, is the most common starting material for the chemical synthesis of this compound. The main strategies involve either a one-step reductive amination or a two-step process involving initial hydrogenation followed by amination.

Reductive amination is a direct, one-pot method for the synthesis of this compound from D-glucose. This process involves the reaction of D-glucose with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent and a catalyst. The reaction proceeds through the formation of an intermediate Schiff base (or the corresponding glucosylamine), which is subsequently hydrogenated to yield this compound.

Precursors:

-

D-Glucose

-

Ammonia (or ammonium salts)

-

Hydrogen gas (as the reducing agent)

Catalysts:

-

Nickel-based catalysts (e.g., Raney Nickel)

-

Palladium-based catalysts

-

Ruthenium-based catalysts

The choice of catalyst is critical and influences the reaction conditions and selectivity. Nickel catalysts are widely used due to their cost-effectiveness and high activity.

dot

While not a direct route to this compound, this two-step pathway is relevant as it involves the initial production of D-sorbitol, a key intermediate. D-glucose is first hydrogenated to D-sorbitol, which can then be subjected to amination to produce this compound. However, the direct reductive amination of D-glucose is generally a more efficient process for this compound synthesis.

Biocatalytic Synthesis from D-Glucosamine

An alternative and often more environmentally benign approach to this compound synthesis involves the use of enzymes. D-glucosamine, which can be derived from the hydrolysis of chitin, serves as the precursor in this pathway.

Precursor:

-

D-Glucosamine

Enzymes:

-

While direct enzymatic conversion of D-glucosamine to this compound is not a widely established industrial process, research into amino sugar metabolizing enzymes suggests potential routes. The more common biocatalytic transformations involving D-glucosamine lead to other valuable derivatives like N-acetyl-D-glucosamine or glucosaminic acid. However, the reduction of the aldehyde group of D-glucosamine to an alcohol can be explored using specific oxidoreductases.

The biocatalytic approach offers high selectivity and avoids the harsh reaction conditions and heavy metal catalysts associated with chemical methods.

In this pathway, fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT). Glucosamine-6-phosphate is then further metabolized to UDP-N-acetylglucosamine (UDP-GlcNAc), which is the activated donor of N-acetylglucosamine for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. [1]These macromolecules are essential components of the extracellular matrix, connective tissues, and cell surfaces, playing critical roles in cell signaling, adhesion, and recognition. The availability of D-glucosamine can thus influence these vital biological processes.

Conclusion

The synthesis of this compound is a well-established field with multiple viable pathways, primarily revolving around the chemical modification of D-glucose. Reductive amination stands out as a direct and efficient method, with various catalytic systems available to optimize yield and selectivity. While biocatalytic routes from D-glucosamine are promising from an environmental perspective, they are currently less developed for the direct production of this compound on an industrial scale. The choice of a particular synthesis strategy will ultimately be dictated by the specific requirements of the application, including purity standards, cost considerations, and scalability. A thorough understanding of the underlying chemistry and reaction parameters, as detailed in this guide, is essential for researchers and professionals working on the development and application of this compound and its derivatives.

References

D-Glucamine derivatives and their potential applications

An In-depth Technical Guide to D-Glucamine Derivatives and Their Potential Applications

Introduction

This compound, a sugar alcohol derived from glucose with an amino group modification, serves as a versatile and biocompatible scaffold for the synthesis of a wide array of derivatives.[1][2] Its inherent chirality, multiple hydroxyl groups, and reactive amino function make it an ideal starting material for creating molecules with diverse physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of key this compound derivatives for researchers, scientists, and professionals in drug development. The applications span from use as pharmaceutical excipients and surfactants to active therapeutic agents with antimicrobial and anticancer properties.[3][4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves modifications at the amino group. Common strategies include N-alkylation, N-acylation, and reductive amination.

Experimental Protocol: Synthesis of N-Alkyl-D-Glucamines

A prevalent method for synthesizing N-alkyl-D-glucamines is the reductive amination of D-glucose with a primary alkylamine.[6] An alternative continuous flow method has also been developed for the synthesis of N-Alkyl-d-glucamine hydrochlorides.[7]

Method 1: Reductive Amination (Batch Process) [6]

-

Schiff Base Formation: D-glucose is reacted with an n-alkylamine (e.g., n-octylamine) to form a Schiff base intermediate.

-

Reduction: The intermediate is then reduced using a catalyst. Historically, Raney nickel has been used under moderate temperature and pressure. More advanced methods utilize palladium-based catalytic systems which operate under milder conditions, offering enhanced selectivity.[6]

Method 2: Continuous Flow Synthesis of N-Alkyl-d-glucamine Hydrochloride [7]

-

Reaction Setup: A solution of glucose (1 equivalent, 1.4 mmol, 0.12 M) in methanol (B129727) (MeOH) and a solution of N-alkyl-amine (2.5 equivalents, 3.5 mmol, 0.30 M) in MeOH are mixed in a T-piece.

-

Pumping: The mixture is pumped into a 20 mL reactor coil at a total flow rate of 0.222 mL min⁻¹ (residence time: 90 minutes).

-

Reduction: Immobilized sodium borohydride (B1222165) (NaBH₄) on an alumina (B75360) support (1.5 equivalents) is added to the collected solution at room temperature, and the mixture is stirred overnight.

-

Work-up: The reaction mixture is filtered under a vacuum, and the resulting solution is dried under reduced pressure to yield the N-Alkyl-d-glucamine.

-

Salt Formation: The product is treated with 4 M HCl in dioxane and MeOH at 65 °C, then cooled to room temperature to yield the hydrochloride salt.[7]

A generalized workflow for the synthesis of these derivatives is illustrated below.

Physicochemical and Surfactant Properties

This compound derivatives exhibit a range of properties depending on their N-substituent. N-alkylation, particularly with long alkyl chains, imparts amphiphilic character, making these derivatives effective non-ionic or gemini (B1671429) surfactants.[8][9]

| Derivative | Property | Value | Reference(s) |

| N-Octyl-D-Glucamine | Purity | ≥99% | [8] |

| Appearance | White Powder | [8] | |

| Melting Point | 121-124 °C | [8] | |

| Solubility | Soluble in water and polar solvents | [8] | |

| Meglumine (B1676163) | Appearance | White Crystalline Powder | [10] |

| Solubility | Soluble in water | [10][11] | |

| Gemini Surfactants | Surface Tension Reduction | Down to 29–33 mN/m | [9] |

| (from N-alkyl glucamines) | Critical Micelle Conc. (CMC) | 3–150 mg/L | [9] |

| N-Acyl-N-decyl-d-glucamide | Surface Tension Reduction | ~60% | [12] |

| Interfacial Tension Reduction | >90% | [12] |

Potential Applications

The structural diversity of this compound derivatives leads to a broad spectrum of applications in pharmaceuticals, biotechnology, and material science.

Pharmaceutical Excipients and Drug Delivery

Meglumine (N-methyl-D-glucamine) is widely used as a pharmaceutical excipient.[1] Its primary function is to act as a solubilizing agent by forming salts with acidic active pharmaceutical ingredients (APIs), thereby enhancing their aqueous solubility and bioavailability.[13][14] It also serves as a stabilizing and buffering agent in various formulations.[10][13] Furthermore, meglumine is a critical component in iodinated contrast media for diagnostic imaging and has been incorporated into innovative drug delivery systems for skin applications.[1][10]

Therapeutic Agents

Several this compound derivatives have demonstrated significant biological activity, positioning them as potential therapeutic agents.

Antimicrobial Activity: 6-Sulfo-6-deoxy-D-glucosamine (GlcN6S) and its derivatives exhibit antimicrobial properties by inhibiting glucosamine-6-phosphate (GlcN6P) synthase, an essential enzyme in the UDP-GlcNAc pathway in bacteria and yeasts.[4][15] Additionally, novel derivatives combining D-glucosamine with fluoroquinolones have shown potent activity against pathogenic bacteria.[16]

| Derivative/Compound | Target Organism/Enzyme | Activity (MIC) | Reference(s) |

| GlcN6S and N-acetyl derivatives | Bacteria and Yeasts | 0.125–2.0 mg/mL | [4][15] |

| ADGP Dimethyl Ester (47) | Fungi | 0.3–0.6 mg/mL | [17] |

| TM2b and TM2d | Staphylococcus aureus ATCC14125 | Stronger than positive controls | [16] |

| (D-glucosamine-fluoroquinolone) |

Antitumor Activity: D-glucosamine and its hydrochloride salt have been shown to inhibit the proliferation of human cancer cells, such as human hepatoma SMMC-7721 cells, and suppress tumor growth in murine models.[3] The proposed mechanism involves the inhibition of the p70S6K signaling pathway, which is crucial for protein translation and cell growth.[18]

| Derivative | Cell Line / Model | Dosage / Concentration | Effect | Reference(s) |

| D-glucosamine HCl | Human Hepatoma SMMC-7721 | 500 µg/mL | 50% inhibition | [3] |

| 1000 µg/mL | 82% inhibition | [3] | ||

| D-glucosamine HCl | Sarcoma 180 (in mice) | 125-500 mg/kg | Antitumor activity | [3] |

| 250 mg/kg | Optimal dose, enhanced T-cell proliferation | [3] |

The diagram below illustrates the proposed signaling pathway for the anticancer effects of D-glucosamine.

References

- 1. Meglumine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 11. Meglumine - LKT Labs [lktlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Articles [globalrx.com]

- 15. researchgate.net [researchgate.net]

- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 17. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

D-Glucamine: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucamine, chemically known as 1-amino-1-deoxy-D-glucitol, is an amino sugar derivative of glucitol. While structurally related to the more widely studied D-glucosamine, this compound possesses distinct properties and applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence, known sources, and the analytical methodologies pertinent to its study. It is important to note that while this compound is sometimes referred to as a naturally occurring amino sugar, detailed information regarding its widespread natural distribution and biosynthesis is notably scarce in publicly available scientific literature.[1] The majority of available data pertains to its synthetic production and its application as an excipient in pharmaceutical formulations and as a reagent in various industrial and research settings.

Introduction

This compound is a hexosamine, a six-carbon sugar alcohol with an amino group. Its chemical structure, 1-amino-1-deoxy-D-glucitol, distinguishes it from D-glucosamine (2-amino-2-deoxy-D-glucose). This structural difference has significant implications for their respective biochemical roles and natural prevalence. While D-glucosamine is a well-documented component of various biopolymers like chitin (B13524) and glycoproteins, the natural presence of this compound is not as extensively characterized.

This guide aims to synthesize the available technical information on this compound, with a particular focus on its natural occurrence and sources, to serve as a resource for researchers and professionals in drug development and related scientific fields.

Natural Occurrence

Despite being classified as a naturally occurring amino sugar, specific details and quantitative data regarding the natural distribution of this compound across different biological kingdoms are limited. The vast body of research on amino sugars in plants, animals, and microorganisms has predominantly focused on D-glucosamine and its derivatives.

2.1. Plants

There is a significant lack of direct evidence documenting the natural occurrence of this compound in plant tissues. Searches for "this compound in plants" or "1-amino-1-deoxy-D-glucitol in plants" did not yield specific findings of its isolation or quantification from any plant species.

2.2. Animals

2.3. Microorganisms

The natural production of this compound by bacteria, fungi, or other microorganisms has not been extensively reported. While microorganisms are known to produce a vast array of amino sugars, the focus has largely been on compounds like D-glucosamine, a key component of microbial cell walls.

Sources of this compound

Given the limited information on its extraction from natural sources, this compound for commercial and research purposes is primarily obtained through chemical synthesis.

3.1. Synthetic Sources

The primary route for producing this compound involves the chemical modification of D-glucose. A common synthetic pathway is the reductive amination of D-glucose. This process typically involves the reaction of D-glucose with ammonia (B1221849) or an amine in the presence of a reducing agent.

A related compound, N-methyl-D-glucamine (meglumine), is synthesized from D-glucose and methylamine (B109427) and is widely used as a pharmaceutical excipient.[2]

Biosynthesis and Metabolic Pathways

As of the current body of scientific literature, the biosynthetic pathway for this compound has not been elucidated. There are no known enzymatic pathways that have been identified to produce 1-amino-1-deoxy-D-glucitol in any organism. Consequently, no signaling pathways directly involving this compound have been described.

The following diagram illustrates a conceptual workflow for investigating the potential biosynthesis of this compound, should future research suggest its natural production.

Caption: A conceptual workflow for the potential investigation of this compound biosynthesis.

Quantitative Data

Due to the lack of documented natural occurrence, there is no quantitative data available on the concentration of this compound in biological samples. The table below is provided as a template for future research findings.

| Biological Source | Tissue/Cell Type | Concentration Range | Method of Detection | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

While protocols for the extraction and quantification of this compound from natural sources are not established, methodologies for its analysis in pharmaceutical preparations are available. These methods can be adapted for the analysis of biological samples.

6.1. High-Performance Liquid Chromatography (HPLC) for the Determination of Meglumine (N-Methyl-D-glucamine)

This protocol is for a related compound but can be adapted for this compound.

-

Objective: To quantify Meglumine using HPLC with a mixed-mode stationary phase column.

-

Instrumentation:

-

HPLC system with a pump, autosampler, and detector (e.g., ELSD, CAD, or MS).

-

Primesep 100 mixed-mode stationary phase column (or similar).

-

-

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Meglumine standard

-

-

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of water, acetonitrile, and a sulfuric acid or TFA buffer. An example mobile phase is 10% MeCN with 0.2% TFA in water.[2]

-

Standard Preparation: Prepare a stock solution of Meglumine standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing Meglumine in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: Primesep 100, 2.1x100 mm, 3 µm, 100Å

-

Flow Rate: 0.2 mL/min

-

Detection: ELSD, 50°C (or other suitable detector)

-

-

Analysis: Inject the standards and samples onto the HPLC system. Integrate the peak corresponding to Meglumine and quantify using the calibration curve.

-

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

D-Glucamine (CAS 488-43-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucamine (CAS 488-43-7), a versatile amino sugar with significant applications in pharmaceutical formulations, biochemical research, and drug development. This document outlines its chemical and physical properties, safety information, synthesis, and involvement in biological pathways, supported by detailed experimental protocols and data visualizations.

Core Chemical and Physical Properties

This compound, also known as 1-Amino-1-deoxy-D-glucitol, is a stable, white to almost white crystalline powder. Its structure, combining a primary amine with a sorbitol backbone, imparts unique characteristics valuable in various scientific applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 488-43-7 | [1][2] |

| Molecular Formula | C₆H₁₅NO₅ | [1][2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 126-128 °C (decomposes) | [1][2] |

| Boiling Point | 314.29 °C (estimate) | [2] |

| Density | 1.32 g/mL (estimate) | [2] |

| Optical Rotation [α]D²⁰ | -5° to -8° (c=10 in H₂O) | [1] |

| pKa | 11.96 ± 0.35 (predicted) | [2] |

| Flash Point | 230 °C | [2] |

| Solubility | Slightly soluble in water. | [1] |

Table 2: Identification and Registry Numbers

| Identifier | Value | Reference(s) |

| Synonyms | 1-Amino-1-deoxy-D-glucitol, 1-Amino-1-deoxysorbitol, Glycamine | [1][2] |

| PubChem CID | 10266 | [1] |

| MDL Number | MFCD00077776 | [1][2] |

| EINECS | 207-677-3 |

Safety and Handling

This compound is classified as causing serious eye irritation. Proper personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statement | H319 | Causes serious eye irritation | |

| Precautionary Statement | P264 | Wash hands thoroughly after handling. | |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Research and Development

This compound's unique properties make it a valuable compound in several fields:

-

Pharmaceutical Formulations: It serves as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1]

-

Biochemical Research: Used as a reagent in various assays and as a substrate for studying sugar transporter pathways.[1]

-

Diagnostic Applications: Employed in the development of contrast agents for medical imaging.[1]

-

Cosmetics: Utilized for its moisturizing properties in skincare products.[1]

-

Food Industry: Acts as a sweetener and stabilizer.[1]

Experimental Protocols

Synthesis of this compound from D-Glucosamine Hydrochloride

This protocol is adapted from a patented method for the preparation of this compound.

Objective: To synthesize this compound by deprotonating D-Glucosamine Hydrochloride using an organic base in an ethanol (B145695) solvent.

Materials:

-

D-Glucosamine Hydrochloride (crushed to 100 mesh)

-

Ethanol (85-95%)

-

Organic base (e.g., Triethylamine)

-

1500L reaction kettle with stirring and temperature control

-

Centrifuge

-

Vacuum dryer

Procedure:

-

Charge the 1500L reaction kettle with the desired volume of 85-95% ethanol solvent. The mass-to-volume ratio of D-Glucosamine Hydrochloride to ethanol should be between 1:2.5 and 1:3.5 ( kg/L ).

-

Begin stirring and add the crushed D-Glucosamine Hydrochloride to the ethanol.

-

Adjust the temperature of the reaction mixture to 30-35 °C using the steam valve.

-

Slowly pump the organic base into the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for 4-8 hours at 30-35 °C with continuous stirring.

-

After the reaction is complete, transfer the slurry to a centrifuge to separate the solid product from the liquid.

-

Wash the solid product by soaking it in fresh ethanol solvent, followed by another centrifugation step.

-

Dry the resulting solid this compound in a vacuum dryer until a constant weight is achieved.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Biochemical Assay: Quantification of this compound

This protocol is based on commercially available D-glucosamine assay kits and can be adapted for this compound. The principle involves the enzymatic conversion of the amino sugar, leading to the production of a quantifiable product (e.g., NADH), which can be measured spectrophotometrically at 340 nm.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

This compound standard solutions

-

Sample containing this compound

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

-

ATP solution

-

Hexokinase/Glucose-6-phosphate dehydrogenase enzyme mix

-

NADP⁺ solution

-

Spectrophotometer (capable of reading at 340 nm)

-

96-well microplate or cuvettes

Procedure (Microplate Assay):

-

Prepare a series of this compound standards of known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

Prepare the unknown samples, diluting them if necessary to fall within the range of the standard curve.

-

Prepare a reaction master mix containing assay buffer, ATP, NADP⁺, and the enzyme mix.

-

To each well of the 96-well plate, add a specific volume of the standard or unknown sample.

-

Initiate the reaction by adding the master mix to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes).

-

Measure the absorbance at 340 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Caption: Workflow for the sugar transporter assay.

Role in Signaling Pathways: Insights from D-Glucosamine

While research directly on the signaling pathways affected by this compound is limited, studies on the structurally related compound D-glucosamine offer valuable insights. This compound is the reduced sugar alcohol form of D-glucosamine (where the aldehyde group is reduced to a primary alcohol). This structural difference may lead to distinct biological activities. The following information pertains to D-glucosamine .

Inhibition of the p70S6K Signaling Pathway

D-glucosamine has been shown to inhibit the proliferation of cancer cells by targeting the p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth.

Mechanism:

-

D-glucosamine treatment leads to a decrease in the phosphorylation of p70S6K and its downstream targets, such as the ribosomal protein S6 (RPS6).

-

This inhibition of p70S6K activity is reported to be independent of the mTOR (mammalian target of rapamycin) signaling pathway.

Signaling Pathway Diagram: D-Glucosamine and p70S6K Inhibition

Caption: D-Glucosamine inhibits the p70S6K pathway.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

D-glucosamine can induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to programmed cell death, or apoptosis.

Mechanism:

-

D-glucosamine treatment can lead to the upregulation of ER stress markers such as BiP (Binding immunoglobulin protein), IRE1α (Inositol-requiring enzyme 1α), and phosphorylated eIF2α (eukaryotic initiation factor 2α).

-

This induction of ER stress can, in turn, upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.

Signaling Pathway Diagram: D-Glucosamine, ER Stress, and Apoptosis

Caption: D-Glucosamine induces ER stress-mediated apoptosis.

Conclusion

This compound (CAS 488-43-7) is a multifaceted amino sugar with a broad range of applications in scientific and industrial research. Its utility as a pharmaceutical excipient, a tool in biochemical assays, and a building block for more complex molecules underscores its importance in drug development and life sciences. The provided experimental protocols offer a starting point for the synthesis, quantification, and functional analysis of this compound. While direct research on its signaling effects is an area for future exploration, studies on the related compound D-glucosamine provide a valuable framework for investigating its potential biological activities. This guide serves as a comprehensive resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Glucamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucamine, a versatile and biocompatible amino sugar, is of significant interest in pharmaceutical and biochemical research. Its unique structural features, combining the polyol nature of sorbitol with a primary amine, confer upon it a range of properties that are leveraged in drug formulation, bioconjugation, and as a precursor for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and biological significance.

Physical Properties of this compound

This compound is a white to almost white crystalline powder.[1] Its physical characteristics are crucial for its application in various fields, particularly in determining its handling, storage, and formulation properties. The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [2][4][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 126-128 °C (decomposes) | [2][3][6] |

| Optical Rotation | [α]D²⁰ = -5° to -8° (c=10 in H₂O) | [1] |

| Solubility | Slightly soluble in water. | [2] |

| pKa (Predicted) | 11.96 ± 0.35 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of multiple hydroxyl groups and a primary amine. This combination of functional groups makes it a valuable chiral building block and a participant in a variety of chemical transformations.

2.1. Stability and Storage

This compound is known to be hygroscopic and should be stored in a dry environment.[2] For long-term stability, it is recommended to store the compound at 0-8 °C under an inert atmosphere, such as nitrogen, and protected from light.[1][5]

2.2. Reactivity

The primary amine in this compound is nucleophilic and readily undergoes reactions typical of amines, such as acylation, alkylation, and reductive amination. The hydroxyl groups can be derivatized through esterification and etherification, although selective derivatization can be challenging without the use of protecting groups. Its polyol structure also allows it to act as a chelating agent for metal ions.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for its synthesis.

3.1. Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point of this compound (approx. 126 °C).

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[7][8][9][10]

-

3.2. Determination of Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in water at a specified temperature.

-

Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature water bath, centrifuge, filtration apparatus (e.g., syringe filters), and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy after derivatization).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container (e.g., a screw-cap vial).

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, centrifuge the sample and/or filter it through a syringe filter (e.g., 0.45 µm).

-

Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.

-

The determined concentration represents the equilibrium solubility of this compound at the specified temperature.[11][12]

-

3.3. Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of the primary amine group in this compound using potentiometric titration.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).

-

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Slowly titrate the this compound solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.

-

Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added.

-

The pKa can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.[1][3]

-

3.4. Synthesis of this compound via Reductive Amination of D-Glucose

This protocol describes a general procedure for the synthesis of this compound from D-glucose through reductive amination using ammonia (B1221849) and a catalyst.

-

Reactants and Catalyst: D-glucose, aqueous ammonia, hydrogen gas, and a suitable hydrogenation catalyst (e.g., Raney nickel or ruthenium on carbon).

-

Apparatus: High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet.

-

Procedure:

-

In the autoclave, dissolve D-glucose in an aqueous solution of ammonia.

-

Add the hydrogenation catalyst to the solution.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) while stirring vigorously.

-

Maintain the reaction under these conditions for a specified time, monitoring the hydrogen uptake to follow the reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting aqueous solution of this compound can be purified by crystallization or chromatographic methods.

-

Biological Significance and Signaling Pathways

While there are no well-documented signaling pathways directly involving this compound, its close derivative, D-Glucosamine, has been extensively studied for its biological activities, particularly in the context of cancer cell signaling. D-Glucosamine has been shown to inhibit the proliferation of various cancer cells by modulating key signaling pathways.

4.1. D-Glucosamine and the mTOR/p70S6K Signaling Pathway

One of the key mechanisms of D-Glucosamine's anti-cancer effect is its ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, D-Glucosamine has been found to decrease the phosphorylation of p70S6 Kinase (p70S6K), a downstream effector of mTORC1.[2][3][4] The inhibition of p70S6K leads to a reduction in protein synthesis and cell growth. Interestingly, studies have shown that this inhibition can occur independently of mTOR itself, suggesting a more direct effect on p70S6K or its upstream activators other than mTOR.[3]

4.2. Experimental Workflow: Synthesis of this compound

The synthesis of this compound from D-Glucose via reductive amination is a key chemical transformation. The general workflow for this process is depicted below.

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a valuable compound for researchers in drug development and the broader scientific community. Its biocompatibility, chirality, and the presence of multiple reactive functional groups provide a versatile platform for a wide range of applications. The experimental protocols detailed in this guide offer a practical framework for the characterization and synthesis of this compound. Furthermore, the exploration of the biological activities of its close derivative, D-Glucosamine, highlights the potential for this compound and its analogues in modulating cellular signaling pathways, warranting further investigation into its therapeutic potential.

References

- 1. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucosamine induces autophagy via an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. air.unimi.it [air.unimi.it]

- 8. wseas.com [wseas.com]

- 9. scirp.org [scirp.org]

- 10. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of Free Sugars with Aqueous Ammonia | Semantic Scholar [semanticscholar.org]

- 12. gctlc.org [gctlc.org]

D-Glucamine safety and handling in a lab setting

An In-depth Technical Guide to D-Glucamine Safety and Handling in a Laboratory Setting

Introduction

This compound is a versatile amino sugar derived from sorbitol, widely utilized in various research and industrial applications.[1] Its roles include serving as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients, a reagent in biochemical assays, and a substrate for studying sugar transporter pathways.[1][2] It is also used in the cosmetics industry for its moisturizing and skin-conditioning properties.[1][3] Given its broad utility, a thorough understanding of its safety profile and proper handling procedures is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory environment, based on available safety data.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its common derivatives like N-Ethyl-D-glucamine are generally not classified as hazardous substances or mixtures.[4] However, some suppliers indicate that this compound may cause skin irritation (H315) and serious eye irritation (H319).[5] As a matter of good laboratory practice, it should be handled with care to minimize exposure. Long-term exposure to high concentrations of dust may lead to changes in lung function.[6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety and maintain the integrity of the compound.

Handling

General good industrial hygiene and safety practices should be followed.[4][7]

-

Ventilation: Handle in a well-ventilated area.[6][8] Use local exhaust ventilation where dust may be generated.[4][9]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[9][10][11] Do not ingest or inhale.[10][11]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][10][12] Do not eat, drink, or smoke in the laboratory.[6][13]

-

Dust Formation: Minimize dust generation and accumulation.[10][12] Avoid creating aerosols.[8][14]

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8][9][10]

-

Conditions: this compound is hygroscopic and can be air-sensitive; some suppliers recommend storing it under an inert gas.[4][5] Recommended storage temperatures can range from room temperature to 0-8°C.[1][3][15] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[10][16]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[4]

| PPE Type | Specification | Rationale & Citations |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4][8][14][17] |

| Skin Protection | Impervious gloves (e.g., natural rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.[4][8][16][17] |

| Body Protection | Laboratory coat or long-sleeved clothing. | Choose body protection appropriate for the task and potential for exposure.[4][13][17] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If nuisance dust levels are present, a type N95 (US) or type P1 (EN 143) dust mask may be used.[4] A full-face respirator may be needed if exposure limits are exceeded.[8][14] |

First Aid and Emergency Procedures

While this compound is not considered highly toxic, prompt first aid measures should be taken in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[4][8][14][17] |

| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[4][6][8][17] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][6][8][14][17] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[4][8][14][17] |

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8][10][14] There is no restriction on the type of extinguisher that may be used.[6]

-

Hazards: Thermal decomposition can produce hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][10]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][8][10][14]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Ensure adequate ventilation.[10][11] Avoid dust formation.[4][10][11] Wear appropriate personal protective equipment (see Section 4.0).[8][14] Keep unnecessary personnel away.[9]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or water courses.[4][6][8]

-

Containment and Cleanup: Use dry clean-up procedures.[6] Sweep up or vacuum the spilled material and shovel it into a suitable, closed, and labeled container for disposal.[4][6][10][17]

Data Presentation

Physical and Chemical Properties

| Property | Value | Citations |

| Chemical Name | This compound (1-Amino-1-deoxy-D-glucitol) | [1][5][14] |

| CAS Number | 488-43-7 | [1][5][14][18] |

| Molecular Formula | C₆H₁₅NO₅ | [1][18] |

| Molecular Weight | 181.19 g/mol | [5][18] |

| Appearance | White to almost white crystalline solid/powder | [1][3][5] |

| Melting Point | 126-128 °C (decomposes) | [19] |

| Solubility | Soluble in water | [3][5] |

| Stability | Stable, but hygroscopic and air-sensitive | [4][5][19] |

Toxicological Information

Toxicological data for this compound is limited. The material is not classified as harmful by ingestion due to a lack of corroborating evidence.[6] For the related compound N-Methyl-D-glucamine (CAS 6284-40-8), the following data is available:

| Test | Result | Species | Citations |

|---|

| LD50 Oral | 5000 mg/kg | Rat |[10][17] |

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling this compound safely in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. westliberty.edu [westliberty.edu]

- 5. This compound 488-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. uwlax.edu [uwlax.edu]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. fishersci.fr [fishersci.fr]

- 14. echemi.com [echemi.com]

- 15. N-Methyl-D-glucamine [sorachim.com]

- 16. sdfine.com [sdfine.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. Glucamine | C6H15NO5 | CID 452501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | 488-43-7 [chemicalbook.com]

A Technical Guide on the Prospective Synthesis of Chitosan from D-Glucamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the conceptual synthesis of chitosan-like polymers using D-glucamine as a starting precursor. It is important to note that this compound is not the natural biosynthetic precursor to chitosan (B1678972); rather, chitosan is a polysaccharide derived from the deacetylation of chitin (B13524), which is a polymer of N-acetyl-D-glucosamine. This document, therefore, outlines a hypothetical, multi-step chemical pathway to convert this compound into a polymer structurally analogous to chitosan. The proposed methodologies are based on established chemical reactions and are intended to provide a framework for future research in novel biopolymer synthesis.

Introduction: The Conventional Paradigm and a Novel Proposition

Chitosan, a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and low toxicity.[1][2] The primary commercial source of chitosan is the deacetylation of chitin, which is abundant in the exoskeletons of crustaceans and the cell walls of fungi.[1][3][4] The biosynthesis of chitin involves the polymerization of N-acetyl-D-glucosamine monomers.[5]

This guide deviates from the conventional understanding and proposes a novel synthetic route starting from this compound. This compound is a sugar alcohol derived from the reduction of glucose. The core of this proposed pathway lies in the chemical modification of this compound to yield a suitable monomer for subsequent polymerization. This exploration is aimed at stimulating innovative approaches to biopolymer synthesis, potentially leading to chitosan-like materials with unique properties.

Proposed Synthetic Pathway: From this compound to a Chitosan-like Polymer

The conceptual pathway from this compound to a chitosan-like polymer can be envisioned in two principal stages:

-

Monomer Synthesis: The conversion of this compound to a D-glucosamine-like monomer capable of polymerization. This primarily involves the selective oxidation of the primary alcohol at the C1 position to an aldehyde.

-

Polymerization: The polymerization of the synthesized monomer to form a linear polysaccharide chain analogous to chitosan.

A visual representation of this proposed workflow is provided below.

Experimental Protocols

This section details the hypothetical experimental methodologies for the key steps in the proposed synthetic pathway.

Stage 1: Synthesis of D-Glucosamine Monomer from this compound

The critical step in this stage is the selective oxidation of the primary alcohol at the C1 position of this compound to an aldehyde, yielding D-glucosamine. Reagents such as pyridinium (B92312) chlorochromate (PCC) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) are known for selective oxidation of primary alcohols.

Protocol 3.1.1: TEMPO-mediated Oxidation of this compound

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dichloromethane (B109758) and water.

-

Catalyst Addition: Add a catalytic amount of TEMPO and a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), to the reaction mixture. The pH should be maintained around 10 by the addition of a buffer.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium thiosulfate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent to remove byproducts. The aqueous layer containing the D-glucosamine product can then be purified using ion-exchange chromatography.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Solvent | Dichloromethane/Water |

| Oxidizing Agent | TEMPO (catalytic), NaOCl (stoichiometric) |

| pH | ~10 |

| Reaction Temperature | 0-25 °C |

| Monitoring Technique | TLC, HPLC |

| Purification Method | Ion-exchange chromatography |

Table 1: Summary of Parameters for TEMPO-mediated Oxidation of this compound

Stage 2: Polymerization of D-Glucosamine Monomer

The polymerization of D-glucosamine monomers to form a chitosan-like polymer can be approached through several methods. One plausible method is the use of a dehydrating agent to promote the formation of glycosidic bonds.

Protocol 3.2.1: Acid-Catalyzed Dehydrative Polymerization

-

Monomer Preparation: The synthesized D-glucosamine monomer should be thoroughly dried and dissolved in a non-aqueous solvent.

-

Catalyst Addition: A strong acid catalyst, such as trifluoroacetic acid, is added to the solution.

-

Polymerization: The reaction mixture is heated under an inert atmosphere to drive the dehydration and polymerization process.

-

Reaction Monitoring: The formation of the polymer can be monitored by observing the increase in viscosity of the solution and by techniques such as gel permeation chromatography (GPC) to analyze the molecular weight distribution.

-

Precipitation and Purification: The resulting polymer is precipitated by adding a non-solvent, such as ethanol (B145695) or acetone. The precipitate is then collected by filtration, washed extensively to remove the acid catalyst and unreacted monomer, and dried under vacuum.

| Parameter | Value/Condition |

| Starting Material | D-Glucosamine Monomer |

| Solvent | Non-aqueous (e.g., Dimethylformamide) |

| Catalyst | Trifluoroacetic acid |

| Reaction Temperature | 80-100 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

| Monitoring Technique | Viscometry, GPC |

| Purification Method | Precipitation and washing |

Table 2: Summary of Parameters for Acid-Catalyzed Dehydrative Polymerization

Characterization of the Final Polymer

The synthesized chitosan-like polymer should be extensively characterized to confirm its structure and properties. Key characterization techniques would include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of chitosan, such as amine (-NH2), hydroxyl (-OH), and the glycosidic linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the β-(1→4) linkages.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

X-ray Diffraction (XRD): To analyze the crystallinity of the polymer.

Signaling Pathways and Biological Activity

While this guide focuses on a hypothetical chemical synthesis, it is pertinent to briefly touch upon the biological implications. Chitosan and its derivatives are known to elicit various biological responses. For instance, chitosan and D-glucosamine have been shown to induce the expression of Th1 cytokines such as IL-2 and IFN-γ in porcine spleen cells.[6] The diagram below illustrates a simplified representation of this signaling induction.

The biological activity of the newly synthesized chitosan-like polymer would need to be empirically determined and compared to that of natural chitosan.

Conclusion and Future Perspectives

This technical guide has outlined a novel, hypothetical pathway for the synthesis of a chitosan-like polymer from this compound. While this route is not found in nature, it presents an intriguing avenue for the chemical synthesis of new biopolymers. The successful implementation of this pathway would require significant experimental optimization, particularly in achieving selective oxidation and controlling the polymerization process to obtain a high-molecular-weight polymer.

Future research should focus on:

-

Optimization of reaction conditions: To maximize the yield and purity of the D-glucosamine monomer and the final polymer.

-

Stereochemical control: Ensuring the formation of the desired β-(1→4) glycosidic linkages during polymerization.

-

Physicochemical and biological evaluation: A thorough characterization of the synthesized polymer to understand its properties and potential applications in drug delivery, tissue engineering, and other biomedical fields.

The exploration of such non-natural synthetic pathways can expand the toolbox of polymer chemists and material scientists, potentially leading to the development of novel biomaterials with tailored properties.

References

- 1. Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. Eco-friendly synthesis of chitosan and its medical application: from chitin extraction to nanoparticle preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: D-Glucamine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucamine, a readily available and inexpensive chiral pool starting material derived from the reduction of D-glucose, presents significant potential as a chiral auxiliary in asymmetric synthesis.[1] Its polyhydroxylated and amino-functionalized structure offers multiple handles for the temporary incorporation onto a substrate, enabling control of stereochemical outcomes in the formation of new stereocenters. While the use of the related D-glucosamine as a chiral auxiliary is more extensively documented, the principles can be extended to this compound for applications in diastereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.[2][3][4]

This document provides detailed application notes and hypothetical protocols for the use of this compound as a chiral auxiliary, focusing on its derivatization into an oxazolidinone for subsequent diastereoselective alkylation and aldol (B89426) reactions. The presented data and protocols are based on established methodologies for similar chiral auxiliaries and the known chemistry of D-glucosamine derivatives.[5][6]

Key Applications

The primary application of this compound as a chiral auxiliary is envisioned through its conversion into a rigid heterocyclic system, such as an oxazolidinone. This strategy is widely employed for chiral amino alcohols to effectively translate the stereochemical information of the auxiliary to the reaction center.

-

Diastereoselective Alkylation: N-acylated this compound-derived oxazolidinones can be used to direct the stereoselective alkylation of the acyl group.

-

Diastereoselective Aldol Reactions: These chiral auxiliaries can control the stereochemical outcome of aldol additions to the N-acyl moiety.

-

Synthesis of Chiral Amines and Alcohols: Subsequent cleavage of the auxiliary provides access to enantiomerically enriched α-substituted carboxylic acids, which can be further converted to chiral amines and alcohols.

Data Presentation

The following tables summarize hypothetical quantitative data for the application of a this compound-derived oxazolidinone auxiliary in diastereoselective reactions. These values are projected based on results obtained with analogous chiral auxiliaries under optimized conditions.

Table 1: Diastereoselective Alkylation of N-Propionyl-D-glucamine Oxazolidinone

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl (B1604629) bromide | LDA | >95:5 | 88 |

| 2 | Methyl iodide | NaHMDS | 90:10 | 92 |

| 3 | Allyl iodide | KHMDS | 92:8 | 85 |

Table 2: Diastereoselective Aldol Reaction of N-Acetyl-D-glucamine Oxazolidinone

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | TiCl₄ | >98:2 | 90 |

| 2 | Isovaleraldehyde | Bu₂BOTf | 95:5 | 87 |

| 3 | Acrolein | Sn(OTf)₂ | 90:10 | 82 |

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Oxazolidinone Chiral Auxiliary

This protocol describes the formation of a protected this compound-derived oxazolidinone, a key intermediate for subsequent diastereoselective reactions.

Materials:

-

This compound

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of Diols: To a suspension of this compound (1 eq.) in acetone, add 2,2-dimethoxypropane (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid with triethylamine and concentrate the mixture under reduced pressure. The resulting crude product is a di-acetonide protected this compound.

-

Oxazolidinone Formation: Dissolve the protected this compound (1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM at 0 °C. Add a solution of phosgene or triphosgene (B27547) (0.4 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the this compound-derived oxazolidinone.

Protocol 2: Diastereoselective Alkylation using the this compound-Derived Oxazolidinone

This protocol details the N-acylation of the chiral auxiliary followed by diastereoselective alkylation.

Materials:

-

This compound-derived oxazolidinone (from Protocol 1)

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

N-Acylation: Dissolve the this compound-derived oxazolidinone (1 eq.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Enolate Formation: Cool the solution of the N-propionyl derivative to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 eq.) and stir at -78 °C for 4 hours.

-

Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl-D-glucamine oxazolidinone

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the alkylated product (1 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add a solution of lithium hydroxide (2 eq.) and hydrogen peroxide (4 eq.) in water.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction with sodium sulfite (B76179) solution. Acidify the mixture to pH 2 with 1 M HCl.

-

Extract the carboxylic acid with diethyl ether. The aqueous layer contains the recoverable this compound auxiliary.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.

Visualizations

Caption: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.

Caption: Logical relationship of using this compound as a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound holds promise as a versatile and cost-effective chiral auxiliary for asymmetric synthesis. Its derivatization into rigid cyclic structures like oxazolidinones can provide a powerful tool for controlling stereochemistry in C-C bond-forming reactions. The protocols and data presented herein, while based on analogous systems due to limited direct literature, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the development and application of this compound-based chiral auxiliaries is warranted and could lead to novel and efficient routes for the synthesis of valuable chiral molecules.

References